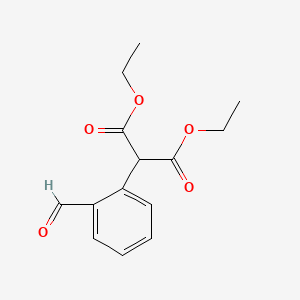
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H9Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group and a chlorobenzyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine typically involves the reaction of 4-chlorobenzyl chloride with 2-hydroxypyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine attacks the benzyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-chlorobenzyl chloride, 2-hydroxypyridine
Solvent: Anhydrous conditions, often using solvents like dichloromethane or toluene
Base: Potassium carbonate or sodium hydroxide
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro groups to other functional groups like amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Amino derivatives
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. The chloro and chlorobenzyl groups can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorobenzyl chloride
- 2-Chloropyridine
- 4-Chloro-2-hydroxypyridine
Comparison
4-Chloro-2-((4-chlorobenzyl)oxy)pyridine is unique due to the presence of both chloro and chlorobenzyl groups attached to the pyridine ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For example, 4-chlorobenzyl chloride lacks the pyridine ring, while 2-chloropyridine does not have the chlorobenzyl group, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
1346707-11-6 |
|---|---|
Formule moléculaire |
C12H9Cl2NO |
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
4-chloro-2-[(4-chlorophenyl)methoxy]pyridine |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-3-1-9(2-4-10)8-16-12-7-11(14)5-6-15-12/h1-7H,8H2 |
Clé InChI |
XLQJELKJQHTXAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11924954.png)









![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)
